alpha-Cellobiose
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Overview
Description
Alpha-Cellobiose is a disaccharide composed of two D-glucose molecules linked by a β-1,4-glycosidic bond. It is a reducing sugar and can exist in different forms, including α and β anomers. This compound is derived from the hydrolysis of cellulose, a major component of plant cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Cellobiose can be synthesized through the enzymatic hydrolysis of cellulose using cellulase enzymes. The process involves the breakdown of cellulose into smaller oligosaccharides, including cellobiose, which can then be further hydrolyzed to glucose .
Industrial Production Methods
Industrial production of this compound typically involves the use of microbial cellulases. These enzymes are produced by various microorganisms, including fungi and bacteria, which are cultured under controlled conditions to optimize enzyme yield and activity . The cellulase enzymes are then used to hydrolyze cellulose from plant biomass, resulting in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-Cellobiose undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to glucose by the action of β-glucosidase enzymes.
Oxidation: It can be oxidized to form cellobionic acid.
Reduction: Reduction of this compound can yield sorbitol.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using β-glucosidase at optimal pH and temperature conditions.
Oxidation: Oxidizing agents such as nitric acid can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride are commonly used.
Major Products
Hydrolysis: Glucose.
Oxidation: Cellobionic acid.
Reduction: Sorbitol.
Scientific Research Applications
Alpha-Cellobiose has a wide range of applications in scientific research:
Mechanism of Action
Alpha-Cellobiose exerts its effects primarily through its interaction with cellulase enzymes. The β-1,4-glycosidic bond in this compound is cleaved by the catalytic action of cellulases, resulting in the release of glucose molecules . This process involves the formation of enzyme-substrate complexes and the subsequent hydrolysis of the glycosidic bond .
Comparison with Similar Compounds
Similar Compounds
Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β-1,4-glycosidic bond.
Sucrose: A disaccharide composed of glucose and fructose linked by an α-1,2-glycosidic bond.
Uniqueness
Alpha-Cellobiose is unique due to its β-1,4-glycosidic linkage, which is also found in cellulose. This linkage makes it a key intermediate in the enzymatic hydrolysis of cellulose and distinguishes it from other disaccharides like maltose and lactose .
Properties
CAS No. |
13299-27-9 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12+/m1/s1 |
InChI Key |
GUBGYTABKSRVRQ-MFRLZQSSSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Origin of Product |
United States |
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